5-(2,4-Difluorophenyl)-2-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-2-methoxypyrimidine: is a heterocyclic aromatic compound that contains both pyrimidine and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine typically involves the reaction of 2,4-difluorobenzaldehyde with methoxyamine hydrochloride to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of difluorophenylpyrimidine carboxylic acids.
Reduction: Formation of difluorophenylpyrimidine alcohols.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with biological targets in a selective manner, making it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that require specific chemical resistance and stability.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the methoxypyrimidine moiety allows for selective inhibition of target pathways. This dual functionality makes it a versatile compound in both biological and chemical applications.
Comparison with Similar Compounds
- 2,4-Difluorophenyl isocyanate
- 2-(2,4-Difluorophenyl)-5-methylpyridine
- 2-(2,4-Difluorophenyl)-5-fluoropyridine
Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is unique due to its methoxypyrimidine structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the difluorophenyl group also contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGSISVVAREXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718589 |
Source
|
Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-16-1 |
Source
|
Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.